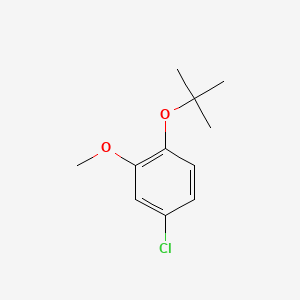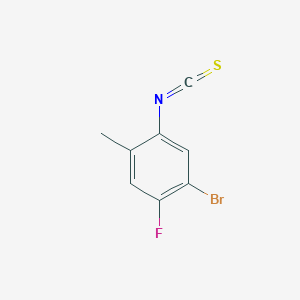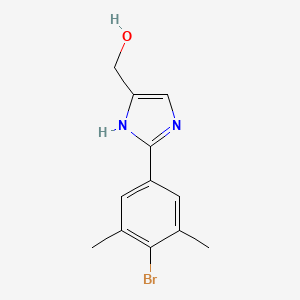
2-(tert-Butoxy)-5-chloroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxy)-5-chloroanisole is an organic compound with the molecular formula C11H15ClO2. It is a derivative of anisole, where the methoxy group is substituted with a tert-butoxy group and a chlorine atom is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-chloroanisole typically involves the alkylation of 5-chloroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of tert-butyl chloride and a base such as sodium hydride to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. This method offers advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxy)-5-chloroanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: Quinones
Reduction: Dechlorinated anisole derivatives
Substitution: Amino or thiol-substituted anisole derivatives
Applications De Recherche Scientifique
2-(tert-Butoxy)-5-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(tert-Butoxy)-5-chloroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the chlorine atom can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butoxy-6-chloropyridine
- tert-Butyloxycarbonyl-protected amino acids
- 2-Butoxyethanol
Uniqueness
2-(tert-Butoxy)-5-chloroanisole is unique due to the presence of both a tert-butoxy group and a chlorine atom on the anisole ring. This combination imparts distinct chemical properties and reactivity patterns compared to other similar compounds. For example, the tert-butoxy group provides steric hindrance and electron-donating effects, while the chlorine atom can participate in substitution reactions .
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
4-chloro-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 |
Clé InChI |
SXDBBCGYAOAYCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)

![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)



![3-[(4-chlorophenyl)carbonyl]-6,7-dimethoxyquinolin-4(1H)-one](/img/structure/B13692156.png)

![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)


